molecular formula C8H12N2O B1272188 2-Butyl-1H-imidazole-4-carbaldehyde CAS No. 68282-49-5

2-Butyl-1H-imidazole-4-carbaldehyde

Cat. No. B1272188
CAS RN: 68282-49-5
M. Wt: 152.19 g/mol
InChI Key: PTHGVOCFAZSNNA-UHFFFAOYSA-N
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Description

2-Butyl-1H-imidazole-4-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals, including Losartan, a drug used to treat high blood pressure and to help protect the kidneys from damage due to diabetes. The compound is characterized by the presence of an imidazole ring, which is a five-membered planar ring structure containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is important in the field of medicinal chemistry due to its presence in many biologically active molecules.

Synthesis Analysis

The synthesis of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, a closely related compound to 2-butyl-1H-imidazole-4-carbaldehyde, has been reported with an overall yield of 40%. The process involves a six-step reaction starting from dimethyl malonate and n-valeronitrile. A key step in the synthesis includes the reaction of an intermediate compound with POCl3/DMF, followed by hydrolysis, which yields the desired chloro-imidazole carbaldehyde with a yield of 68% . This method provides a novel approach to synthesizing such compounds, which could potentially be adapted for the synthesis of 2-butyl-1H-imidazole-4-carbaldehyde.

Molecular Structure Analysis

Although the specific molecular structure of 2-butyl-1H-imidazole-4-carbaldehyde is not detailed in the provided abstracts, related compounds such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde have been described to crystallize in the monoclinic space group with specific cell parameters. The crystal structure is stabilized by various intermolecular interactions, including C-H…N, C-H…O, and C-H…F interactions . These details provide insight into the potential molecular interactions and stability of similar imidazole carbaldehyde compounds.

Chemical Reactions Analysis

2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been used as a synthon for the synthesis of fused ring heterocycles. By substituting the chlorine atom with an unsaturated thiolate or alkoxide and converting the aldehyde function into a 1,3-dipole, tricyclic heterocycles can be formed. Chloramine-T is an efficient reagent for generating 1,3-dipoles, which facilitates the formation of fused ring heterocycles through intramolecular 1,3-dipolar cycloaddition reactions . This demonstrates the compound's versatility in chemical reactions, particularly in the construction of biologically active fused heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-1H-imidazole-4-carbaldehyde are not explicitly mentioned in the provided abstracts. However, the properties of similar imidazole derivatives can be inferred. These compounds typically exhibit solid-state properties that are influenced by their crystal structures and intermolecular forces. The chemical reactivity of the imidazole ring, particularly at the carbaldehyde functional group, allows for various chemical transformations, which are essential for the synthesis of complex molecules with potential biological activity .

Scientific Research Applications

Synthesis of 2-Aminoimidazole Alkaloids

2-Butyl-1H-imidazole-4-carbaldehyde has been utilized in the synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, which are key building blocks for synthesizing various 2-aminoimidazole alkaloids like oroidin, hymenidin, dispacamide, and ageladine A (Ando & Terashima, 2010).

Creation of Fused Ring Heterocycles

This compound has been transformed into tricyclic heterocycles, which are significant for the construction of biologically active fused heterocycles (Gaonkar & Rai, 2010).

Synthesis of Anti-Tumor Agents

It has been used in synthesizing N-substituted derivatives which show potential as anti-tumor agents against Ehrlich ascites tumor cells (Kumar et al., 2007).

Key Intermediate in Losartan Synthesis

A novel synthesis method using 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been reported for the production of Losartan, an important pharmaceutical compound (Sun et al., 2009).

Crystal Structure Analysis

The crystal structure of 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) has been determined, which is crucial for understanding its chemical properties and reactivity (Ambalavanan et al., 2003).

Copper-Catalyzed Oxidative Coupling

It has been used in the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes to synthesize 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, illustrating the versatility of this compound in synthetic chemistry (Li et al., 2015).

Characterization of Imidazole Derivatives

It has been involved in the synthesis and characterization of various 4-methyl-5-imidazole carbaldehyde derivatives, further expanding its application in medical chemistry (Orhan et al., 2019).

Anti-Inflammatory Activity Evaluation

N-substituted 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives have been synthesized and evaluated for their anti-inflammatory activity, showcasing the compound's potential in pharmacological research (Gaonkar et al., 2009).

Catalytic Hydrogenation in Pharmaceutical Intermediates

The compound has been reduced to alcohols by catalytic hydrogenation, demonstrating its use in the synthesis of pharmaceutical intermediates (Basappa et al., 2005).

N-Protected Imidazole-4-carbaldehyde Synthesis

It has been a part of the synthesis of N-protected imidazole-4-carbaldehyde, indicating its significance in the preparation of protected intermediates for complex synthetic routes (Winter & Rétey, 1994).

Safety And Hazards

2-Butyl-1H-imidazole-4-carbaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

While specific future directions for 2-Butyl-1H-imidazole-4-carbaldehyde are not mentioned in the search results, its use in the preparation of N- (biphenylylmethyl)imidazoles as angiotensin II antagonists suggests potential applications in the development of new drugs .

properties

IUPAC Name

2-butyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5-6H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHGVOCFAZSNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50218431
Record name 2-Butyl-5-formylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50218431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-1H-imidazole-4-carbaldehyde

CAS RN

68282-49-5
Record name 2-Butyl-1H-imidazole-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68282-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-formylimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068282495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butyl-5-formylimidazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BUTYL-5-FORMYLIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U12G73SQSX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a suspension of 2-butyl-1H-imidazole-5-methanol (2.02 g) in dry dichloromethane (40 ml) and dry dioxan (60 ml) was added manganese dioxide (7.05 g). The reaction mixture was heated at reflux for 3.5 h before being filtered, and the filtrate concentrated in vacuo to give the title compound as a white solid (1.69 g).
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2.02 g
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40 mL
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60 mL
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7.05 g
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Synthesis routes and methods II

Procedure details

2.0 g of 2-n-butyl-5-hydroxymethylimidazole, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 13 ml of 1 N NaOH solution and 7 g of H2O were heated to about 60° C. with stirring. At 60° to 64° C., 3.4 g of 15 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The pH of the filtrate was adjusted from 13.4 to 9.0 using 20 percent H2SO4, as a result of which a pale yellow suspension formed. This was cooled, and the crude product was able to be filtered off and/or extracted with methylene chloride. The reaction was monitored by GC analysis. The reaction yield was 100 percent (0 percent of starting material).
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2 g
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13 mL
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0.3 g
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7 g
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Synthesis routes and methods III

Procedure details

1.5 g of 2-n-butyl-5-hydroxymethylimidazole, 1.5 g of dodecane as internal GC standard, 0.3 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 20 g of isobutyl methyl ketone and 2.5 g of 1.6 percent strength NaOH solution were heated to about 58° C. with stirring. At 58° to 64° C., 2.9 g of 15.7 percent strength aqueous H2O2 solution was added dropwise over the course of 45 min. The reaction mixture was then allowed to react for 15 min and then filtered. The filtrate was transferred to a separating funnel, the H2O phase was separated off, the organic phase was concentrated and cooled, and the product crystallized out and was filtered off. The yield was determined by GC (internal standard). The reaction yield was 88.2 percent (6.75 percent of starting material).
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1.5 g
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1.5 g
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0.3 g
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20 g
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Synthesis routes and methods IV

Procedure details

4.6 g of 2-n-butyl-5-hydroxymethylimidazole, 4.6 g of dodecane as internal GC standard, 0.6 g of 5 percent platinum and 5 percent bismuth on activated carbon (comprising 61.3 percent water), 42 g of isobutyl methyl ketone and 7.5 g of 1.6 percent strength NaOH solution were heated to about 80° C. with stirring. At 80° C., 3.6 liters (STP) of air/hour was introduced into the solution until the absorption of oxygen was complete (350 min!). The reaction mixture was filtered. The filtrate was transferred to a separating funnel, the H2O phase was separated off, the organic phase was concentrated and cooled, and the product crystallized out and was filtered off. The reaction was monitored using GC analysis (internal standard). The reaction yield was 90.0 percent (0.3 percent of starting material).
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4.6 g
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4.6 g
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0.6 g
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42 g
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